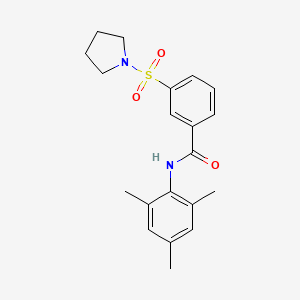![molecular formula C23H26N4O3S B5980231 4-{4-[(4-benzylpiperazin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one](/img/structure/B5980231.png)
4-{4-[(4-benzylpiperazin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(4-benzylpiperazin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to a sulfonyl group, further connected to a pyridazinone core. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-benzylpiperazin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Sulfonylation: The benzylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Pyridazinone: The sulfonylated benzylpiperazine is subsequently coupled with a pyridazinone derivative under appropriate conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(4-benzylpiperazin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
4-{4-[(4-benzylpiperazin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{4-[(4-benzylpiperazin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzylpiperazine moiety can interact with various receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The pyridazinone core can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
- 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
4-{4-[(4-benzylpiperazin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one is unique due to its combination of a benzylpiperazine moiety with a sulfonyl group and a pyridazinone core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
5-[[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-18-15-21(23(28)25-24-18)16-19-7-9-22(10-8-19)31(29,30)27-13-11-26(12-14-27)17-20-5-3-2-4-6-20/h2-10,15H,11-14,16-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHDEAQFDYIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2,3-difluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5980151.png)
![2-[1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5980161.png)
![8-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5980169.png)
![2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B5980176.png)

![4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5980202.png)
![4-{N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5980204.png)
![N-(2-methoxyethyl)-N-methyl-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B5980210.png)
![2-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B5980217.png)

![2-(4-fluorobenzyl)-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5980226.png)
![2-benzyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5980228.png)
![methyl (4-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B5980234.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5980248.png)
